Home > Products > Screening Compounds P72793 > 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 1013875-11-0

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-3015957
CAS Number: 1013875-11-0
Molecular Formula: C16H20N6O2
Molecular Weight: 328.376
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8/7-ylalkyl)ureas

Compound Description: This series of compounds, encompassing both 3-(7-alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7- tetrahydro-1H-purin-8-ylmethyl)- (I) and 3-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl]-1-(2,6-diisopropylphenyl)ureas (II), were synthesized and investigated as potential hypocholesterolemics due to their ability to inhibit acyl-CoA: cholesterol acyltransferase (ACAT) []. ACAT is a key enzyme involved in cholesterol esterification.

Relevance: The structural similarity to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies within the shared 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core. The variations arise from substitutions at the 7 and 8 positions, with the urea derivatives featuring alkyl chains linked to the purine core through either a methylene or ethylene bridge. These structural modifications could influence their interactions with ACAT and modulate their inhibitory activity compared to the target compound. [] (https://www.semanticscholar.org/paper/e4b513837dcaac8f4c18e6e19b584a61bd2e505f)

1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Derivatives

Compound Description: This series of xanthene-containing compounds, derived from the key intermediate 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B), were synthesized and evaluated for their antiasthmatic potential []. The study highlighted the potential for pulmonary vasodilator activity within this class, with some derivatives exhibiting promising results compared to the standard drug Cilostazol.

Relevance: These derivatives share the 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione core structure with 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The key distinction lies in the substitution at the 7th position. While the target compound features an ethyl group and a 3,5-dimethyl-1H-pyrazole moiety, this series incorporates a (2-(piperazin-1-yl)acetyl) group, potentially influencing their interactions with biological targets and resulting in different pharmacological profiles. [] (https://www.semanticscholar.org/paper/f2c02f3962bb2fad60555e8c5f3ecb7cdd077dd7)

8-(3-aminopiperidin-1-yl)-7-[(2-bromophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This compound was studied in complex with porcine dipeptidyl peptidase IV (DPP-IV) []. DPP-IV is a serine protease that plays a role in glucose metabolism and is a target for the treatment of type 2 diabetes.

Relevance: Similar to the previous examples, this compound shares the core 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure with 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. It differs in the substituents at the 7th and 8th positions of the purine ring. The presence of a (2-bromophenyl)methyl group at the 7th position and a 3-aminopiperidin-1-yl group at the 8th position in this DPP-IV inhibitor, as opposed to the ethyl and 3,5-dimethyl-1H-pyrazol-1-yl groups in the target compound, highlights the diverse chemical modifications possible on this core scaffold and their potential to impact biological activity. [] (https://www.semanticscholar.org/paper/024759747db58a49db353d83afde9e2c72cf81d1)

Overview

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a derivative of purine, a fundamental structure in biochemistry, particularly in the formation of nucleotides. This compound is characterized by a complex molecular structure that includes a pyrazole ring and various substituents that enhance its biological activity. The presence of the pyrazole moiety is significant as it is known to impart various pharmacological properties to compounds.

Source

This compound can be synthesized through various chemical reactions involving purine derivatives and pyrazole precursors. The synthesis typically involves the modification of existing purine structures to introduce the desired substituents. The specific synthesis pathways and methods can vary based on the intended application and desired properties of the final product.

Classification

The compound belongs to the class of purine derivatives, which are widely recognized for their roles in biological systems, including energy transfer (as in ATP), signaling (as in cyclic AMP), and as building blocks for nucleic acids (DNA and RNA). The incorporation of a pyrazole ring suggests potential applications in medicinal chemistry, particularly for developing new therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves several key steps:

  1. Preparation of Pyrazole Derivative: The initial step may involve synthesizing a 3,5-dimethylpyrazole using common methods such as hydrazine condensation reactions with appropriate carbonyl compounds.
  2. Formation of Purine Core: A suitable purine precursor is selected, often involving 7-ethyl and 3-methyl substitutions on the purine structure.
  3. Coupling Reaction: The pyrazole derivative is then coupled with the modified purine core through nucleophilic substitution or addition reactions.
  4. Cyclization: The final step may involve cyclization to form the complete bicyclic structure characteristic of purines.

Technical Details

The synthesis may require specific reagents such as bases (for deprotonation), solvents (like ethanol or dimethyl sulfoxide), and catalysts to facilitate reaction conditions. Reaction conditions such as temperature and time must be optimized to achieve high yields and purity.

Molecular Structure Analysis

Structure

The molecular formula for this compound is C16H20N6O3C_{16}H_{20}N_{6}O_{3}, indicating a relatively complex structure with multiple functional groups including:

  • Pyrazole Ring: Contributes to biological activity.
  • Purine Core: Essential for nucleic acid structure.

Data

The molecular weight is approximately 344.37\g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of purines and pyrazoles:

  1. Nucleophilic Substitution: Can occur at electrophilic centers within the molecule.
  2. Cyclization Reactions: May lead to further functionalization or ring closure.
  3. Hydrolysis or Dehydration: Depending on conditions, these reactions can modify functional groups.

Technical Details

Reaction pathways can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Mechanistic studies are often conducted to elucidate the pathways taken during synthesis.

Mechanism of Action

Process

The mechanism by which this compound exerts its biological effects may involve:

  1. Interaction with Biological Targets: Such as enzymes or receptors related to cellular signaling pathways.
  2. Inhibition or Activation: Depending on its structure, it may inhibit or activate specific pathways involved in disease processes.

Data

Quantitative studies using cell lines or animal models are essential for determining pharmacological effects, including IC50 values (the concentration required to inhibit 50% of a target).

Physical and Chemical Properties Analysis

Physical Properties

The compound's physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; insoluble in water.

Chemical Properties

Chemical properties include stability under various conditions (pH, temperature) and reactivity toward nucleophiles or electrophiles. Thermal stability can also be assessed through differential scanning calorimetry.

Applications

Scientific Uses

This compound has potential applications in various fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  2. Biochemical Research: Useful in studying purine metabolism and signaling pathways.
  3. Synthetic Chemistry: As an intermediate for synthesizing more complex molecules with therapeutic potential.

Properties

CAS Number

1013875-11-0

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-prop-2-enylpurine-2,6-dione

Molecular Formula

C16H20N6O2

Molecular Weight

328.376

InChI

InChI=1S/C16H20N6O2/c1-6-8-21-14(23)12-13(19(5)16(21)24)17-15(20(12)7-2)22-11(4)9-10(3)18-22/h6,9H,1,7-8H2,2-5H3

InChI Key

VYOGGJLHIYKFCV-UHFFFAOYSA-N

SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC=C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.